4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide
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Overview
Description
4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0{2,6}.0{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide is a complex organic compound that features a tetrahydroquinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and a unique structural framework makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0{2,6}.0{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common method is the hydrogenation of quinoline derivatives using catalysts such as palladium on carbon (Pd/C) under hydrogen gas . The sulfonylation of the tetrahydroquinoline can be achieved using sulfonyl chlorides in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for hydrogenation and sulfonylation steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0{2,6}.0{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroquinoline core would yield quinoline derivatives, while reduction of the sulfonyl group would produce thiol-containing compounds.
Scientific Research Applications
4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0{2,6}.0{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0{2,6}.0{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The tetrahydroquinoline core may interact with nucleic acids or enzymes, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A similar compound with a slightly different core structure, known for its biological activity.
Quinoline: The oxidized form of tetrahydroquinoline, commonly used in medicinal chemistry.
Sulfonylbenzamides: Compounds with similar sulfonyl and benzamide groups, used in various chemical and biological applications.
Uniqueness
4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0{2,6}.0{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide is unique due to its combination of a tetrahydroquinoline core with a sulfonyl group and a complex benzamide moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3S2/c33-28(31-29-30-27-23-8-3-6-19-10-11-21(26(19)23)17-25(27)36-29)20-12-14-22(15-13-20)37(34,35)32-16-4-7-18-5-1-2-9-24(18)32/h1-3,5-6,8-9,12-15,17H,4,7,10-11,16H2,(H,30,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIDSCFUBBYSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C6CCC7=C6C5=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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